Distinct Physicochemical Profile: Higher Molecular Weight and Altered Lipophilicity vs. Mono-Substituted Analogs
1-Allyl-2-methyl-1H-indole-3-carbaldehyde possesses a higher molecular weight and distinct predicted lipophilicity compared to its closest mono-substituted analogs, 1-Allyl-1H-indole-3-carbaldehyde and 2-Methylindole-3-carboxaldehyde. This directly impacts compound handling, solubility, and biological membrane permeability .
| Evidence Dimension | Molecular Weight and Formula |
|---|---|
| Target Compound Data | Molecular Weight: 199.25 g/mol; Formula: C13H13NO |
| Comparator Or Baseline | 1-Allyl-1H-indole-3-carbaldehyde (MW: 185.22 g/mol, C12H11NO); 2-Methylindole-3-carboxaldehyde (MW: 159.18 g/mol, C10H9NO) |
| Quantified Difference | Target is 7.6% heavier than 1-Allyl analog and 25.2% heavier than 2-Methyl analog; contains 1-3 additional carbon atoms |
| Conditions | Calculated molecular properties |
Why This Matters
The increased molecular weight and altered carbon count directly influence compound handling (e.g., weighing accuracy), predicted logP values, and compliance with physicochemical property guidelines (e.g., Lipinski's Rule of Five) during early-stage drug discovery.
